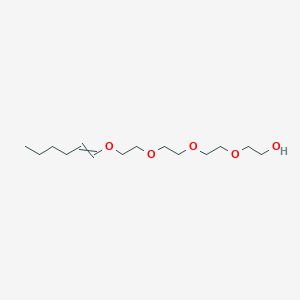
3,6,9,12-Tetraoxaoctadec-13-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxaoctadec-13-en-1-ol is an organic compound with the molecular formula C14H28O5. It is a polyether alcohol, characterized by the presence of multiple ether linkages and a terminal hydroxyl group. This compound is part of a broader class of polyether alcohols, which are known for their versatility in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaoctadec-13-en-1-ol typically involves the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the allyl alcohol, forming the polyether chain. The reaction conditions often include elevated temperatures and pressures to facilitate the ethoxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors designed for ethoxylation reactions. The process involves continuous feeding of allyl alcohol and ethylene oxide into the reactor, with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxaoctadec-13-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxaoctadec-13-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of membrane transport and permeability due to its polyether structure.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophilic drugs.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxaoctadec-13-en-1-ol is primarily related to its polyether structure, which allows it to interact with various molecular targets. The compound can form hydrogen bonds with other molecules, facilitating its role as a solubilizing agent or a carrier in drug delivery systems. The ether linkages provide flexibility, enabling the compound to adapt to different molecular environments.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12-Tetraoxapentadec-14-en-1-ol
- 3,6,9,12-Tetraoxatetradec-13-en-1-yl methacrylate
- 3,6,9,12-Tetraoxatetracosan-1-ol
Uniqueness
3,6,9,12-Tetraoxaoctadec-13-en-1-ol is unique due to its specific chain length and the presence of a terminal hydroxyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and non-aqueous environments.
Propiedades
Número CAS |
886469-11-0 |
|---|---|
Fórmula molecular |
C14H28O5 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hex-1-enoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H28O5/c1-2-3-4-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h5,7,15H,2-4,6,8-14H2,1H3 |
Clave InChI |
CTHJEKPDKQCLDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=COCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
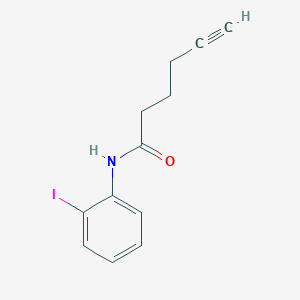


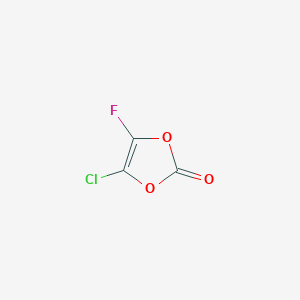
![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)



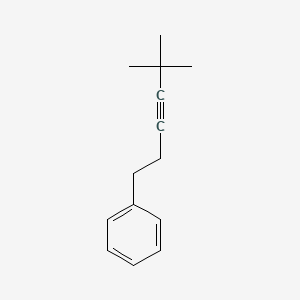
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
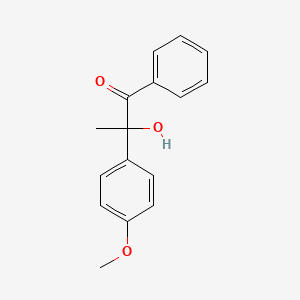
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
